CYP2A6 Binding Geometry: 45% Shorter Heme Iron Distance for (2R)-Flavanone vs. (2S)-Flavanone
Molecular docking analysis in human CYP2A6 demonstrates stereospecific binding orientation differences between (2R)-flavanone and (2S)-flavanone. The C2′-position of (2R)-flavanone is positioned at 3.8 Å from the heme iron center, compared to 6.91 Å for (2S)-flavanone [1]. This 3.11 Å (45%) shorter distance indicates that (2R)-flavanone adopts a binding pose that places the oxidizable site substantially closer to the catalytic iron, consistent with its role as a site-specific CYP2A6 substrate [1].
| Evidence Dimension | Distance from C2′-position to CYP2A6 heme iron center |
|---|---|
| Target Compound Data | 3.8 Å |
| Comparator Or Baseline | (2S)-flavanone: 6.91 Å |
| Quantified Difference | 3.11 Å shorter (45% reduction) |
| Conditions | Molecular docking simulation with CYP2A6 enzyme model |
Why This Matters
This binding geometry difference directly predicts enantioselective metabolic oxidation rates by CYP2A6, making (2R)-flavanone the relevant enantiomer for studies of human hepatic flavanone metabolism.
- [1] Xenobiotica. 2019 Jul;49(7):791-802. doi: 10.1080/00498254.2018.1505064. Site-specific oxidation of flavanone and flavone by cytochrome P450 2A6 in human liver microsomes. View Source
